

# A Technical Guide to Carotol: Properties, Biological Activity, and Experimental Protocols

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## Compound of Interest

Compound Name: **Carotol**

Cat. No.: **B1196015**

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## Introduction

**Carotol** is a sesquiterpenoid alcohol that is a primary bioactive constituent of carrot seed oil, derived from the plant *Daucus carota*. First isolated in 1925, this natural compound has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, herbicidal, insecticidal, and potential anticancer properties. This technical guide provides an in-depth overview of **Carotol**, focusing on its chemical properties, biological functions, and relevant experimental methodologies.

## Chemical and Physical Properties

**Carotol** is identified by the Chemical Abstracts Service (CAS) number 465-28-1. Its molecular formula is C<sub>15</sub>H<sub>26</sub>O.[1][2] A summary of its key chemical identifiers and properties is provided in the table below.

Property	Value
CAS Number	465-28-1
Molecular Formula	C15H26O
Molecular Weight	222.37 g/mol
IUPAC Name	(3R,3aS,8aR)-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,4,5,8-hexahydroazulen-3a-ol
Class	Sesquiterpenoid

## Biological Activity and Mechanism of Action

**Carotol** exhibits a range of biological effects, making it a compound of interest for further investigation in agriculture and medicine.

### Antifungal Activity

**Carotol** has demonstrated notable antifungal properties against various phytopathogenic fungi. Studies have shown its efficacy in inhibiting the growth of fungi such as *Alternaria alternata*, *Fusarium moniliforme*, *Bipolaris oryzae*, and *Rhizoctonia solani*.<sup>[3][4][5]</sup> The antifungal activity of **Carotol** is concentration-dependent. For instance, **Carotol** has been shown to inhibit the radial growth of *Alternaria alternata* by 65%.<sup>[4][6]</sup>

### Cytotoxic and Anticancer Potential

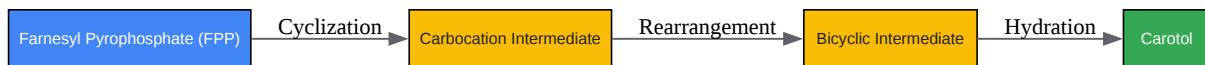
Emerging research suggests that **Carotol** possesses cytotoxic activity against several human cancer cell lines. This has been observed in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A-549) carcinoma cells.<sup>[7]</sup> A proposed mechanism for its anticancer effect is the inhibition of human NADPH oxidase.<sup>[7]</sup> Molecular docking studies suggest that **Carotol** has a strong binding affinity for this enzyme, potentially disrupting downstream signaling pathways involved in cancer cell proliferation.<sup>[7]</sup>

The following table summarizes the reported IC50 values for **Carotol**'s cytotoxic activity against various cancer cell lines.

Cell Line	Cancer Type	IC50 (µM)
HCT-116	Colon Carcinoma	25.68[8]
A-549	Lung Carcinoma	28.65[8]
HepG-2	Liver Carcinoma	> 100
MCF-7	Breast Carcinoma	> 100
MRC-5	Normal Lung Fibroblast	> 100

## Signaling Pathways Biosynthesis of Carotol

The proposed biosynthetic pathway of **Carotol** originates from farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic core of **Carotol** is believed to occur through a direct cyclization of FPP.

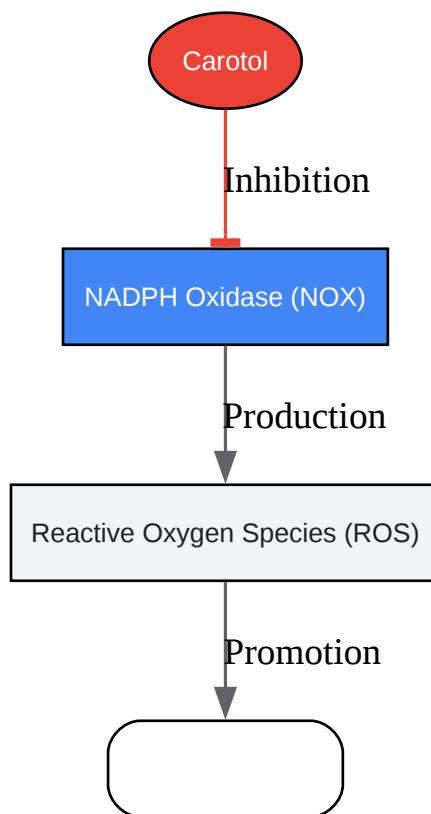


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Proposed Biosynthesis of **Carotol** from FPP.

## Proposed Mechanism of Action: NADPH Oxidase Inhibition

A potential mechanism for the anticancer activity of **Carotol** involves the inhibition of NADPH oxidase (NOX). NOX enzymes are a significant source of reactive oxygen species (ROS) in cells, and their dysregulation is implicated in cancer progression. By inhibiting NOX, **Carotol** may reduce ROS levels, thereby interfering with signaling pathways that promote cell proliferation and survival.



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Inhibition of NADPH Oxidase by **Carotol**.

## Experimental Protocols

### Isolation of Carotol from Carrot Seed Oil

A common method for isolating **Carotol** from carrot seed oil is through a combination of hydrodistillation and column chromatography.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)

#### 1. Hydrodistillation of Carrot Seed Oil:

- The essential oil is extracted from crushed carrot seeds using a Clevenger-type apparatus.
- The seeds are boiled in water, and the steam containing the volatile oil is condensed and collected.

#### 2. Column Chromatography:

- The obtained essential oil is subjected to column chromatography on silica gel.

- A non-polar solvent system, such as petroleum ether or hexane, is initially used to elute less polar compounds.
- The polarity of the solvent is gradually increased, for example, by adding dichloromethane or ethyl acetate, to elute more polar compounds like **Carotol**.
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing **Carotol**.
- Fractions rich in **Carotol** are combined and concentrated.

## Antifungal Activity Assay (Poisoned Food Technique)

The antifungal activity of **Carotol** can be evaluated using the poisoned food technique.[3][5]

### 1. Preparation of Fungal Cultures:

- The test fungi (e.g., *Fusarium moniliforme*, *Bipolaris oryzae*, *Rhizoctonia solani*) are maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA).

### 2. Preparation of Test Solutions:

- Stock solutions of **Carotol** are prepared in an appropriate solvent (e.g., DMSO or ethanol).
- Serial dilutions are made to obtain the desired test concentrations.

### 3. Assay Procedure:

- A specific volume of the **Carotol** solution is mixed with the molten agar medium to achieve the final test concentration.
- The agar medium containing **Carotol** is poured into sterile Petri plates.
- A control plate containing the solvent without **Carotol** is also prepared.
- A small disc of the fungal mycelium, taken from the periphery of an actively growing culture, is placed at the center of each plate.

- The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

#### 4. Data Analysis:

- The radial growth of the fungal colony is measured.
- The percentage of growth inhibition is calculated using the formula: % Inhibition =  $[(C - T) / C] \times 100$  where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
- The IC<sub>50</sub> value (the concentration that causes 50% inhibition of fungal growth) can be determined from a dose-response curve.

## Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **Carotol** on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### 1. Cell Culture and Seeding:

- Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

#### 2. Treatment with **Carotol**:

- A stock solution of **Carotol** is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions are prepared in the culture medium to achieve the desired final concentrations.
- The culture medium from the wells is replaced with the medium containing different concentrations of **Carotol**.
- Control wells (vehicle control and medium-only control) are included.

- The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

#### 3. MTT Assay Procedure:

- After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
- The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

#### 4. Data Analysis:

- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the control.
- The IC<sub>50</sub> value is determined by plotting the percentage of cell viability against the concentration of **Carotol** and fitting the data to a dose-response curve.

## Conclusion

**Carotol**, a prominent sesquiterpenoid from carrot seed oil, demonstrates a compelling profile of biological activities that warrant further investigation. Its antifungal and potential anticancer properties, coupled with a plausible mechanism of action involving NADPH oxidase inhibition, position it as a valuable lead compound for the development of new therapeutic agents and agrochemicals. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

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